5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS No.: 954112-83-5
Cat. No.: VC8334637
Molecular Formula: C9H6ClN3
Molecular Weight: 191.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954112-83-5 |
|---|---|
| Molecular Formula | C9H6ClN3 |
| Molecular Weight | 191.62 g/mol |
| IUPAC Name | 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H6ClN3/c1-5-8(3-11)7-2-6(10)4-12-9(7)13-5/h2,4H,1H3,(H,12,13) |
| Standard InChI Key | RCCZULSZEGALJI-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)N=CC(=C2)Cl)C#N |
| Canonical SMILES | CC1=C(C2=C(N1)N=CC(=C2)Cl)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole derivative combining pyrrole and pyridine rings. Key substituents include:
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A chlorine atom at position 5 on the pyridine ring, introducing electron-withdrawing effects.
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A methyl group at position 2 on the pyrrole ring, enhancing steric bulk.
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A carbonitrile group at position 3, contributing to hydrogen-bonding capabilities and metabolic stability .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 190.61 g/mol
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Exact Mass: 190.0172 g/mol (calculated using isotopic abundances)
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 954112-83-5 |
| Density | Not reported |
| Melting Point | Not reported |
| LogP (Predicted) | ~3.1 (estimated via structural analogs) |
| Solubility | Likely low in water, moderate in DMSO |
The absence of experimental density and melting point data highlights gaps in publicly available characterization studies .
Synthesis and Industrial Production
Synthetic Routes
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step pathway involving:
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Core Formation: Cyclization of pyridine and pyrrole precursors under dehydrating conditions.
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Halogenation: Introduction of the chlorine atom via electrophilic substitution.
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Alkylation: Methyl group addition at position 2 using methylating agents.
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Nitrile Installation: Cyanation at position 3 through palladium-catalyzed cross-coupling or nucleophilic substitution .
Industrial Considerations
Scalable production likely employs continuous flow reactors and advanced purification techniques (e.g., chromatography, crystallization) to achieve high purity. Environmental regulations necessitate waste minimization, particularly for chlorinated intermediates .
Biological Activity and Mechanism
TRPM8 Channel Inhibition
The compound’s primary documented activity is selective antagonism of TRPM8, a transient receptor potential ion channel activated by cold temperatures and menthol. TRPM8 inhibition disrupts calcium signaling, making it a target for:
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Pain Management: Reducing neuropathic and inflammatory pain.
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Cancer Therapy: Suppressing TRPM8-mediated proliferation in prostate and breast cancers .
Table 2: Key Biological Data
| Parameter | Value/Observation |
|---|---|
| Target | TRPM8 ion channel |
| IC₅₀ | Not publicly reported |
| Selectivity | High over related TRP channels |
| Cellular Effects | Reduced calcium influx, apoptosis |
Structure-Activity Relationships (SAR)
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Chlorine at C5: Critical for target engagement; removal abolishes activity.
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Methyl at C2: Optimizes steric interactions with the channel’s hydrophobic pocket.
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Cyanide at C3: Enhances binding affinity via dipole interactions with polar residues .
Research and Therapeutic Applications
Basic Research Tools
As a TRPM8 antagonist, this compound enables:
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Mechanistic Studies: Elucidating cold-sensing pathways and calcium signaling cascades.
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Disease Modeling: Investigating TRPM8 roles in chronic pain, overactive bladder, and cancer progression .
Preclinical Development
While clinical data are absent, preclinical studies suggest potential in:
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Oncology: Combining with chemotherapeutics to enhance efficacy.
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Neurology: Managing chemotherapy-induced peripheral neuropathy.
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